molecular formula C10H14N2O5S B14095626 5-Methylmercapto-2'-deoxyuridine CAS No. 14985-32-1

5-Methylmercapto-2'-deoxyuridine

Cat. No.: B14095626
CAS No.: 14985-32-1
M. Wt: 274.30 g/mol
InChI Key: NQJYWLBQAUXGGI-SHYZEUOFSA-N
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Description

5-Methylmercapto-2’-deoxyuridine is a structural analogue of thymidine, a nucleoside that is a building block of DNA. This compound has garnered interest due to its potential antiviral properties, particularly against herpes simplex virus type 1 .

Preparation Methods

The synthesis of 5-Methylmercapto-2’-deoxyuridine involves the preparation of 5-mercaptouracil and its subsequent coupling with an α-chlorosugar. The process typically includes the preparation of 5-mercaptouracil disulfide, which is easier to isolate and store

Chemical Reactions Analysis

5-Methylmercapto-2’-deoxyuridine undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Substitution: The mercapto group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substituting agents like alkyl halides.

Mechanism of Action

The compound exerts its effects by being incorporated into cellular and viral DNA, where it acts as a substrate for enzymes leading to DNA synthesis. This incorporation impairs the biological function of the DNA, particularly in the case of herpes simplex virus type 1 .

Comparison with Similar Compounds

5-Methylmercapto-2’-deoxyuridine is similar to other nucleoside analogues such as:

Biological Activity

5-Methylmercapto-2'-deoxyuridine (MeMUdR) is a nucleoside analogue with significant antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). This article reviews its biological activity, mechanisms of action, and relevant research findings.

MeMUdR is a structural analogue of thymidine, characterized by the presence of a methylthio group at the 5 position. This modification enhances its incorporation into viral DNA during replication, thereby inhibiting viral proliferation. The compound's mechanism primarily involves:

  • Inhibition of Viral DNA Synthesis : MeMUdR is incorporated into the DNA of both host and viral cells, disrupting normal DNA synthesis processes.
  • Selective Toxicity : It exhibits selective toxicity towards certain cell types, notably mouse L (Lb) cells, while showing reduced toxicity in monkey kidney (CV-1) cells at effective antiviral concentrations .

Antiviral Properties

Research indicates that MeMUdR effectively inhibits HSV-1 at concentrations that do not adversely affect normal cellular metabolism. Key findings include:

  • Inhibition Concentration : MeMUdR demonstrates significant antiviral activity at low concentrations, with effective inhibition observed in Lb cells without similar effects on CV-1 cells .
  • DNA Incorporation : Studies show that MeMUdR is incorporated into DNA at levels significantly higher than thymidine in Lb cells, suggesting a preferential uptake that correlates with its antiviral efficacy .

Comparative Studies

Comparative studies with other nucleoside analogues reveal that MeMUdR has unique properties:

CompoundActivity Against HSV-1Toxicity Level (L Cells)Toxicity Level (CV-1 Cells)
This compoundHighModerateLow
5-IododeoxyuridineModerateHighModerate
Cytosine ArabinosideHighHighLow

Case Studies and Research Findings

Several studies have explored the biological activity of MeMUdR in various contexts:

  • In Vitro Studies : In controlled laboratory settings, MeMUdR was shown to inhibit HSV-1 replication effectively. The study highlighted its potential as a therapeutic agent in treating herpes infections .
  • Cell Line Sensitivity : A study demonstrated that murine mammary carcinoma cells transformed with HSV-1 thymidine kinase were particularly sensitive to MeMUdR, indicating its potential use in targeted cancer therapies .
  • Mechanistic Insights : Research has elucidated the role of thymidine kinase in mediating the effects of nucleoside analogues like MeMUdR, further supporting its application in clinical settings against viral infections and tumors .

Properties

CAS No.

14985-32-1

Molecular Formula

C10H14N2O5S

Molecular Weight

274.30 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5S/c1-18-7-3-12(10(16)11-9(7)15)8-2-5(14)6(4-13)17-8/h3,5-6,8,13-14H,2,4H2,1H3,(H,11,15,16)/t5-,6+,8+/m0/s1

InChI Key

NQJYWLBQAUXGGI-SHYZEUOFSA-N

Isomeric SMILES

CSC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CSC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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